N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide
Description
N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide is a synthetic organic compound with a complex structure
Properties
IUPAC Name |
N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-16-15(20)19-6-5-11-3-4-12(7-14(11)19)17-8-13-9-21-10-18-13/h3-4,7,9-10,17H,2,5-6,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGLKGQFBNCWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C1C=C(C=C2)NCC3=COC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
N-ethylation: The ethyl group is introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where indole derivatives are known to be effective.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide
- N-ethyl-6-(1,3-thiazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide
- N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydrobenzofuran-1-carboxamide
Uniqueness
N-ethyl-6-(1,3-oxazol-4-ylmethylamino)-2,3-dihydroindole-1-carboxamide is unique due to the specific combination of the indole and oxazole rings, along with the N-ethyl and carboxamide functionalities. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
